Enalaprilat tert-Butyl Ester

描述

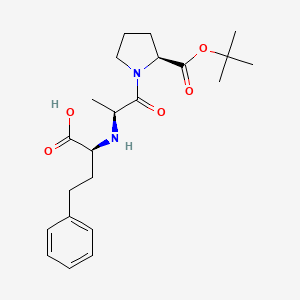

Enalaprilat tert-Butyl Ester is a chemical compound with the molecular formula C₂₂H₃₂N₂O₅ and a molecular weight of 404.5 g/mol . It is a derivative of enalaprilat, which is the active metabolite of enalapril, an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension . This compound is primarily used in research settings, particularly in the development and validation of analytical methods .

准备方法

The synthesis of Enalaprilat tert-Butyl Ester typically involves the esterification of enalaprilat with tert-butanol. One common method employs anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts . The reaction conditions are generally mild, and the process yields the desired ester in good quantities. Industrial production methods may involve similar esterification processes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques .

化学反应分析

Enalaprilat tert-Butyl Ester can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield enalaprilat and tert-butanol.

Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl hydroperoxide.

Substitution: Nucleophilic substitution reactions can occur at the ester group, replacing the tert-butyl moiety with other substituents.

Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Enalaprilat tert-Butyl Ester has several applications in scientific research:

Analytical Method Development: It is used as a reference standard in the development and validation of analytical methods for the quantification of enalapril and its metabolites.

Pharmaceutical Research: The compound is studied for its potential therapeutic effects and as a model compound in drug development.

Biological Studies: It is used in studies investigating the metabolism and pharmacokinetics of enalapril and its derivatives.

作用机制

Enalaprilat tert-Butyl Ester, like enalaprilat, inhibits the angiotensin-converting enzyme (ACE), preventing the conversion of angiotensin I to angiotensin II . Angiotensin II is a potent vasoconstrictor that increases blood pressure and promotes sodium reabsorption in the kidneys. By inhibiting ACE, this compound reduces blood pressure and fluid volume, making it effective in managing hypertension .

相似化合物的比较

Enalaprilat tert-Butyl Ester is similar to other ACE inhibitors, such as:

Captopril: The first ACE inhibitor, which contains a thiol group that can cause side effects like a metallic taste.

Lisinopril: Another ACE inhibitor that is not a prodrug and is used in the treatment of hypertension and heart failure.

Ramipril: A prodrug that is converted to its active form, ramiprilat, in the body.

This compound is unique in its esterified form, which can be hydrolyzed to release the active enalaprilat. This property makes it useful in research settings for studying the pharmacokinetics and metabolism of enalapril derivatives .

生物活性

Enalaprilat tert-butyl ester is a derivative of enalaprilat, the active metabolite of the ACE inhibitor enalapril. This compound has garnered attention for its potential therapeutic applications, particularly in cardiovascular diseases. This article delves into the biological activity of this compound, examining its pharmacodynamics, mechanisms of action, and relevant research findings.

Overview of Enalaprilat and Its Derivatives

Enalapril is a prodrug that is converted to enalaprilat after administration. Enalaprilat acts as an angiotensin-converting enzyme (ACE) inhibitor, which plays a crucial role in lowering blood pressure and managing heart failure. The tert-butyl ester modification enhances the lipophilicity of enalaprilat, potentially improving its pharmacokinetic properties and bioavailability.

Enalaprilat exerts its biological effects primarily through the inhibition of ACE, which catalyzes the conversion of angiotensin I to angiotensin II—a potent vasoconstrictor. By inhibiting this enzyme, enalaprilat leads to:

- Decreased Angiotensin II Levels : This results in vasodilation and reduced blood pressure.

- Increased Bradykinin Levels : Inhibition of ACE also prevents the breakdown of bradykinin, a peptide that promotes vasodilation.

The tert-butyl ester form may affect the absorption and distribution of enalaprilat, enhancing its therapeutic efficacy.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized. However, studies on enalaprilat indicate:

- Absorption : Following oral administration as enalapril, peak plasma concentrations are reached within 1 hour.

- Half-life : The elimination half-life is approximately 11 hours, allowing for sustained pharmacological effects.

- Protein Binding : Enalaprilat is about 50% bound to plasma proteins.

Cellular Uptake and Transport Mechanisms

Research indicates that the uptake of enalaprilat is mediated by renal transporters. A study demonstrated that enalaprilat has significant affinity for organic anion transporter 3 (OAT3) and OAT4, which are involved in renal excretion. The uptake into cells expressing these transporters was significantly higher compared to control cells, suggesting that these transporters play a critical role in the pharmacokinetics of enalaprilat .

Case Studies

A notable case study observed the efficacy of enalapril in patients with hypertension and heart failure. The conversion rate to enalaprilat was found to correlate with improved clinical outcomes in these patients. Additionally, it was noted that drug-drug interactions involving OAT3 could influence the systemic concentrations of co-administered medications .

Comparative Efficacy

To better understand the biological activity of this compound compared to other ACE inhibitors, a summary table is presented below:

| Compound | Mechanism of Action | Peak Plasma Concentration | Half-life | Protein Binding |

|---|---|---|---|---|

| Enalapril | ACE Inhibition | 1 hour | 11 hours | ~50% |

| Enalaprilat | ACE Inhibition | 1 hour | 11 hours | ~50% |

| This compound | Enhanced Lipophilicity | TBD | TBD | TBD |

属性

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N2O5/c1-15(23-17(20(26)27)13-12-16-9-6-5-7-10-16)19(25)24-14-8-11-18(24)21(28)29-22(2,3)4/h5-7,9-10,15,17-18,23H,8,11-14H2,1-4H3,(H,26,27)/t15-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNFBUHZOXLSHBK-SZMVWBNQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)OC(C)(C)C)NC(CCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)OC(C)(C)C)N[C@@H](CCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。